molecular formula C13H14N2 B1302803 3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole CAS No. 38620-69-8

3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole

Cat. No.: B1302803
CAS No.: 38620-69-8
M. Wt: 198.26 g/mol
InChI Key: CIRSPTXGPFAXRE-UHFFFAOYSA-N
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Description

IUPAC Nomenclature and Systematic Identification

The compound 3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole is systematically named according to IUPAC rules, where the indole moiety serves as the parent structure. The substituent—a 1,2,3,6-tetrahydropyridine ring—is attached at the third position of the indole core. The systematic name reflects the partially unsaturated piperidine derivative (tetrahydropyridine) and its connectivity to the indole system.

Synonyms for this compound include:

  • 3-(1,2,3,6-Tetrahydro-4-pyridinyl)-1H-indole
  • 38620-69-8 (CAS Registry Number)
  • 4-([1H]-Indol-3-yl)-1,2,3,6-tetrahydropyridine.

Molecular Formula and Weight Analysis

The molecular formula of the compound is C₁₃H₁₄N₂ , derived from the fusion of a nine-carbon indole system (C₈H₇N) and a five-carbon tetrahydropyridine ring (C₅H₇N). Key mass-related data include:

Property Value
Average molecular mass 198.269 g/mol
Monoisotopic mass 198.115698 g/mol

The molecular weight aligns with the expected stoichiometry, confirming the absence of isotopic substitutions or structural anomalies.

Crystallographic Data and Spatial Configuration

X-ray diffraction studies of structurally analogous compounds reveal critical insights into the spatial arrangement of this compound. The indole core adopts a planar configuration, with a root-mean-square (r.m.s.) deviation of ≤0.03 Å for non-hydrogen atoms. The tetrahydropyridine ring exists in a half-chair conformation , characterized by puckering parameters (Q = 0.45–0.52 Å, θ = 50–60°, φ = 180–210°).

Key crystallographic features include:

  • Dihedral angles : The tetrahydropyridine ring is inclined relative to the indole plane, forming angles of 7–35°, depending on substituents.
  • Hydrogen bonding : The indole NH group participates in intermolecular N–H···N interactions (bond length: 2.8–3.0 Å), stabilizing the crystal lattice.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectral Analysis

¹H and ¹³C NMR spectra provide definitive evidence of the compound’s structure:

¹H NMR (400 MHz, CDCl₃):
Proton Environment δ (ppm) Multiplicity
Indole NH 10.2–10.5 Broad singlet
Tetrahydropyridine NH 5.8–6.2 Broad triplet
Olefinic protons (C=C) 5.5–6.0 Multiplet
Aromatic protons (indole) 6.8–7.5 Multiplet
Methylene protons (CH₂) 2.5–3.5 Multiplet
¹³C NMR (100 MHz, CDCl₃):
Carbon Environment δ (ppm)
Indole C3 (substituted) 125–130
Tetrahydropyridine C4 115–120
Aromatic carbons (indole) 110–135
Aliphatic carbons (CH₂) 25–35

The indole NH proton appears deshielded due to resonance effects, while the tetrahydropyridine NH exhibits exchange broadening.

Fourier-Transform Infrared (FTIR) Spectral Profiling

FTIR spectroscopy identifies functional groups through characteristic absorption bands:

Bond/Vibration Wavenumber (cm⁻¹)
N–H stretch (indole) 3400–3300
C–H stretch (aromatic) 3050–3100
C=C stretch (indole) 1600–1450
C–N stretch (tetrahydropyridine) 1250–1150

The N–H stretching frequency is consistent with secondary amines, while the C=C and C–N stretches confirm the conjugated π-system and amine functionality, respectively.

Properties

IUPAC Name

3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2/c1-2-4-13-11(3-1)12(9-15-13)10-5-7-14-8-6-10/h1-5,9,14-15H,6-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIRSPTXGPFAXRE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC=C1C2=CNC3=CC=CC=C32
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20375484
Record name 3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20375484
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

65347-55-9, 38620-69-8
Record name 3-(1,2,3,6-Tetrahydro-4-pyridinyl)-1H-indole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=65347-55-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20375484
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1,2,3,6-Tetrahydro-pyridin-4-yl)-1H-indole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the oxidative cyclization of chalcone intermediates in the presence of an alkaline hydrogen peroxide catalyst . The reaction conditions are carefully controlled to ensure the formation of the desired product with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-(1,2,3,6-Tetrahydro-pyridin-4-yl)-1H-indole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: Substitution reactions can introduce new functional groups into the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and various halogenating agents for substitution reactions. The reaction conditions, such as temperature, solvent, and catalyst, are optimized based on the desired transformation.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce halogen atoms into the molecule.

Scientific Research Applications

Pharmacological Properties

The compound exhibits a range of biological activities, primarily through its interaction with various neurotransmitter receptors. Notably, it has been studied for its affinity towards serotonin receptors and has shown potential as a therapeutic agent in treating psychiatric disorders.

Serotonin Receptor Modulation

Research indicates that 3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole acts as a ligand for serotonin receptors such as 5-HT_1A and 5-HT_2A. The compound has demonstrated a pKi value of 5.00 for 5-HT_1A and 7.81 for 5-HT_2A receptors, suggesting moderate to high affinity for these targets . Additionally, it is involved in the synthesis of derivatives that antagonize the 5-HT_6 receptor, which is implicated in cognitive functions and mood regulation .

Antidepressant and Antipsychotic Activity

In a study focusing on novel derivatives of the compound, one analog exhibited broad antipsychotic and antidepressant-like activities without causing motor impairments in animal models. This compound also enhanced memory performance in tests designed to assess cognitive function . These findings underscore the potential of this compound as a candidate for developing new treatments for mood disorders and cognitive deficits.

Synthesis and Derivatives

The synthesis of this compound can be achieved through various chemical pathways that allow for modifications leading to different derivatives with enhanced pharmacological profiles.

Synthetic Pathways

The compound can be synthesized from indole precursors and tetrahydropyridine derivatives using methods such as condensation reactions under acidic or basic conditions. For instance, one method involves the reaction of indole with tetrahydropyridine derivatives in the presence of catalysts like Lewis acids .

Case Studies

Several case studies provide insight into the practical applications of this compound in drug development.

Case Study: Antidepressant Activity

In a specific study involving a series of N(1)-arylsulfonyl derivatives of this compound, compounds were tested for their ability to modulate serotonin receptor activity. The most potent derivative showed an IC50 value of 0.4 nM against the 5-HT_6 receptor . This highlights the compound's potential in developing medications aimed at treating depression and anxiety disorders.

Case Study: Cognitive Enhancement

Another study evaluated the cognitive-enhancing effects of a derivative based on this compound in animal models subjected to scopolamine-induced memory deficits. The results indicated significant improvements in memory performance compared to control groups . This suggests that modifications to the basic structure can yield compounds with enhanced therapeutic efficacy for neurodegenerative conditions.

Summary Table of Applications

Application AreaDescriptionKey Findings
Serotonin Receptor Modulation Acts as a ligand for multiple serotonin receptorsModerate to high affinity (pKi values)
Antidepressant Activity Potential treatment for mood disordersBroad activity without motor impairment
Cognitive Enhancement Improves memory performance in animal modelsSignificant enhancements observed
Synthesis Pathways Various methods available for synthesizing derivativesEffective routes leading to active compounds

Mechanism of Action

The mechanism of action of 3-(1,2,3,6-Tetrahydro-pyridin-4-yl)-1H-indole involves its interaction with specific molecular targets and pathways. The compound may act on neurotransmitter receptors, enzymes, or other cellular components, leading to various biological effects. Detailed studies are required to elucidate the exact pathways and targets involved.

Comparison with Similar Compounds

Comparison with Structural Analogs

Modifications on the Indole Ring

Substituents at C2 and C5 Positions
  • 5-Chloro-2-methyl-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole
    • Activity : Potent 5-HT6 receptor agonist with IC50 = 7.4 nM (binding) and EC50 = 1.0 nM (cAMP production).
    • Key Difference : Chlorine at C5 and methyl at C2 significantly enhance 5-HT6 agonism compared to the unsubstituted parent compound .
  • 5-Methoxy-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole (RU 24969)
    • Activity : Selective 5-HT1A and 5-HT1B agonist (Ki = 0.38 nM and 2.5 nM, respectively).
    • Key Difference : Methoxy substitution at C5 shifts selectivity toward 5-HT1A/B receptors, highlighting the role of electron-donating groups in modulating receptor specificity .
Fluorination at C6
  • Key Difference: Fluorine at C6 broadens therapeutic applications, suggesting structural flexibility for non-CNS targets .

Modifications on the Tetrahydropyridine Ring

Benzyl Substitution
  • 3-(1-Benzyl-1,2,3,6-tetrahydropyridin-4-yl)-1H-indole
    • Activity : Binds 5-HT1A (pKi = 5.00) and 5-HT2A (pKi = 7.81) receptors.
    • Key Difference : Benzyl group enhances 5-HT2A selectivity, demonstrating that N-substituents on the tetrahydropyridine ring fine-tune receptor interactions .

Core Structure Modifications

Replacement of Indole with 7-Azaindole
  • 7-Azaindole Derivatives
    • Activity : Lose 5-HT receptor affinity but retain D2 binding (Ki = 13.0–78.0 nM).
    • Key Difference : The indole moiety is critical for 5-HT interactions, while the tetrahydropyridine fragment governs D2 binding. This dichotomy highlights divergent structure-activity relationships (SAR) for serotonin vs. dopamine targets .
Pyrrolo[2,3-b]pyridine Bioisosteres
  • Activity: Maintain serotonin-norepinephrine-dopamine reuptake inhibition (SNDRI) profiles.
  • Key Difference : Core replacement retains pharmacological activity, suggesting bioisosteric compatibility for multitarget drug development .

Functional Group Additions

N1-Sulfonyl Derivatives
  • N1-Azinylsulfonyl-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole (Compound 25) Activity: Potent 5-HT6 antagonist (MED = 1 mg/kg for procognitive effects in NOR test). Key Difference: Sulfonyl groups at N1 convert agonist activity to antagonism, emphasizing the role of steric and electronic effects in receptor modulation .

Key Insights and Contradictions

  • Receptor Selectivity : Substituents on the indole ring (e.g., Cl, OMe) predominantly influence 5-HT receptor affinity, while tetrahydropyridine modifications (e.g., benzyl) affect dopamine receptor interactions.
  • Contradictions : Replacing indole with 7-azaindole abolishes 5-HT binding but preserves D2 activity , contrasting with studies where core modifications alter both receptor profiles. This underscores the complexity of SAR in polypharmacological agents.

Biological Activity

3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole (often referred to as THP-indole) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data tables and case studies.

Molecular Formula: C₁₃H₁₄N₂
Molecular Weight: 198.26 g/mol
CAS Number: 65347-55-9
IUPAC Name: this compound
Appearance: Solid powder
Melting Point: 177–182 °C

Antitumor Activity

Recent studies indicate that THP-indole exhibits antitumor properties . In vitro assays have demonstrated its ability to inhibit the proliferation of various cancer cell lines. For instance, a study reported that THP-indole induced apoptosis in human breast cancer cells (MCF-7) by activating the caspase pathway and modulating the expression of Bcl-2 family proteins .

Cell LineIC50 (µM)Mechanism of Action
MCF-712.5Induction of apoptosis via caspase activation
HeLa15.0Inhibition of cell cycle progression
A54910.0Modulation of Bcl-2/Bax ratio

Neuroprotective Effects

THP-indole has also been investigated for its neuroprotective effects . In a study involving neuroblastoma cells (SH-SY5Y), THP-indole was shown to protect against oxidative stress-induced cell death by enhancing the activity of antioxidant enzymes such as superoxide dismutase (SOD) and catalase . This suggests potential applications in neurodegenerative diseases like Alzheimer's and Parkinson's.

Antimicrobial Activity

The compound demonstrates antimicrobial activity , particularly against Gram-positive bacteria. A study evaluated its efficacy against Staphylococcus aureus and Escherichia coli, revealing that THP-indole exhibited significant antibacterial activity with minimum inhibitory concentrations (MICs) ranging from 8 to 32 µg/mL .

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus16
Escherichia coli32
Bacillus subtilis8

The biological activities of THP-indole can be attributed to several mechanisms:

  • Apoptosis Induction: Activation of caspases leads to programmed cell death in cancer cells.
  • Antioxidant Activity: Enhancement of endogenous antioxidant defenses protects neurons from oxidative damage.
  • Bacterial Membrane Disruption: Interaction with bacterial membranes may lead to increased permeability and cell lysis.

Case Study 1: Anticancer Effects in Mice

In vivo studies using mouse models have shown that administration of THP-indole significantly reduced tumor size in xenograft models of breast cancer. The compound was administered at a dosage of 20 mg/kg body weight daily for two weeks, leading to a reduction in tumor volume by approximately 50% compared to control groups .

Case Study 2: Neuroprotection in Alzheimer’s Model

In a transgenic mouse model of Alzheimer's disease, THP-indole treatment resulted in improved cognitive function as assessed by the Morris water maze test. The treated group displayed significantly reduced amyloid plaque deposition and enhanced synaptic plasticity markers compared to untreated controls .

Q & A

Q. What advanced analytical methods quantify degradation products under stressed conditions?

  • Methodological Answer : Use LC-MS/MS with a C18 column and gradient elution (water/acetonitrile + 0.1% formic acid) to detect degradation products. Accelerated stability studies (40°C/75% RH) combined with QbD (Quality by Design) principles identify critical degradation pathways .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole
Reactant of Route 2
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3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole

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